molecular formula C6H5F4N3 B1349914 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine CAS No. 675602-90-1

2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B1349914
CAS No.: 675602-90-1
M. Wt: 195.12 g/mol
InChI Key: SMAJZLPBXNXMJE-UHFFFAOYSA-N
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Description

“2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H5F4N3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound acts as a reactant in the preparation of aminopyridines through amination reactions .


Synthesis Analysis

The synthesis of “this compound” and its derivatives is a topic of interest in the field of agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with two amino groups, one fluoro group, and one trifluoromethyl group attached to it . The average mass of this compound is 196.125 Da, and the mono-isotopic mass is 196.049240 Da .


Chemical Reactions Analysis

“this compound” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Scientific Research Applications

Synthesis and Chemical Properties

"2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine" is a compound that has not been directly referenced in the available literature. However, its close derivatives and related pyridine compounds have been extensively studied for their unique chemical properties and synthesis methods. For instance, the synthesis of poly-substituted 3-H, 3-F, or 3-trifluoromethyl pyridines through a novel strategy based on C-F bond breaking of the anionically activated fluoroalkyl group represents a significant advancement in the field. This method yields high efficiencies under metal-free conditions, offering a new pathway for the synthesis of pyridine derivatives (Chen et al., 2010).

Material Science Applications

Fluorinated compounds, including pyridine derivatives, find extensive application in material science, particularly in the development of liquid-crystal alignment agents and polyimides. For example, fluorinated copolyimides derived from trifluoromethyl-containing aromatic diamines have been synthesized and characterized for their potential in advanced liquid-crystal display applications due to their thermal stability and mechanical properties (J. Liu et al., 2002). Similarly, soluble polyimides derived from 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine show excellent solubility and thermal stability, indicating their usefulness in high-performance polymers (Shujiang Zhang et al., 2007).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of related fluorine-containing compounds provide insight into the versatile applications of pyridine derivatives. For instance, the synthesis of fluorinated polyimides from novel diamine monomers demonstrates the role of fluorine in enhancing the material properties of polyimides, including solubility and thermal stability, which are critical for various industrial applications (M. Madhra et al., 2002).

Safety and Hazards

The safety data sheet for “2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives, including “2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)pyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3/c7-4-3(6(8,9)10)2(11)1-13-5(4)12/h1H,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAJZLPBXNXMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374136
Record name 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-90-1
Record name 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675602-90-1
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